molecular formula C11H17N3OS B1519229 2-amino-6-ethyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 1099624-25-5

2-amino-6-ethyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B1519229
M. Wt: 239.34 g/mol
InChI Key: MIQJEZDRJXAHBO-UHFFFAOYSA-N
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Description

“2-amino-6-ethyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a chemical compound with the CAS Number: 1099624-25-5 . It has a molecular weight of 239.34 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17N3OS/c1-3-14-5-4-7-8 (6-14)16-10 (12)9 (7)11 (15)13-2/h3-6,12H2,1-2H3, (H,13,15) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 239.34 . The InChI code for this compound is 1S/C11H17N3OS/c1-3-14-5-4-7-8 (6-14)16-10 (12)9 (7)11 (15)13-2/h3-6,12H2,1-2H3, (H,13,15) , which provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Dietary Xenobiotics and Health Implications

  • Pilot Study for the Dietary Assessment of Xenobiotics Derived from Food Processing : This study investigates the intake of heterocyclic amines (HAs), polycyclic aromatic hydrocarbons (PAHs), nitrates, nitrites, nitrosamines, and acrylamide from food processing and their potential health implications. These compounds, derived from various cooking methods, have been studied for their roles in diet-related cancers, highlighting the importance of understanding xenobiotic intake from dietary sources (Zapico et al., 2022).

Carcinogenic Heterocyclic Amines

  • Effect of Diet on Serum Albumin and Hemoglobin Adducts : This research examines how dietary habits influence the formation of adducts by heterocyclic amines like PhIP, a compound formed during the cooking of meat and fish. It underscores the significance of dietary exposure to such amines in relation to human diseases, including cancer (Magagnotti et al., 2000).

  • Presence of Carcinogenic Heterocyclic Amines in Urine : This study indicates continual human exposure to carcinogenic heterocyclic amines through food, underlining the importance of detecting these compounds in human biological samples as a measure of exposure and potential health risks (Ushiyama et al., 1991).

Toxicological Studies

  • Toxic Encephalopathy and Methemoglobinemia : While focusing on a different aromatic amino compound, this report highlights the potential toxic effects of chemical exposure through inhalation, presenting a case of toxic encephalopathy and methemoglobinemia. Such studies are crucial for understanding the safety profiles of new compounds and their metabolites (Tao et al., 2022).

Bioactivation and DNA Adduct Formation

  • Intestinal Bacteria Metabolize Dietary Carcinogen : Investigates how intestinal bacteria metabolize PhIP, a known carcinogenic heterocyclic amine, after consumption of cooked chicken. Understanding the metabolism of such compounds, including their bioactivation and detoxification pathways, is critical for assessing their biological effects and potential health risks (Vanhaecke et al., 2008).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H319, which means it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which means in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name

2-amino-6-ethyl-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-3-14-5-4-7-8(6-14)16-10(12)9(7)11(15)13-2/h3-6,12H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQJEZDRJXAHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-6-ethyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-6-ethyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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2-amino-6-ethyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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2-amino-6-ethyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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2-amino-6-ethyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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2-amino-6-ethyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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2-amino-6-ethyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

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